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molecular formula C16H20F4N2O2 B1400495 tert-Butyl 4-(4-fluoro-2-(trifluoromethyl)-phenyl)piperazine-1-carboxylate CAS No. 946399-68-4

tert-Butyl 4-(4-fluoro-2-(trifluoromethyl)-phenyl)piperazine-1-carboxylate

Cat. No. B1400495
M. Wt: 348.34 g/mol
InChI Key: IBUKLBQIPSETIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632838B2

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate 1.04 g, (5.6 mmol), 2-bromo-5-fluoro benzotrifluoride (1.21 g, 5.0 mmol), tris(dibenzylidineacetone)dipalladium (0) (45.8 mg, 0.05 mmol), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (93.4 mg, 0.15 mmol) and sodium tert-butoxide (600 mg, 6.25 mmol) were charged to a microwave vial. Toluene (10.0 mL) was introduced under nitrogen atmosphere and the reaction mixture was irradiated at 110° C. for 30 minutes. Reaction was complete as determined by TLC. The reaction was repeated four times. Reaction mixtures were combined, diluted with ethylacetate, washed with water, saturated brine then dried over MgSO4 and concentrated. The crude product was purified via flash column chromatography to yield tert-butyl-4-(4-fluoro-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate in quantitative yield (6.8 g) as yellow oil.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)dipalladium (0)
Quantity
45.8 mg
Type
reactant
Reaction Step One
Quantity
93.4 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:16]=1[C:22]([F:25])([F:24])[F:23].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[Na+]>C(OC(=O)C)C.C1(C)C=CC=CC=1>[C:10]([O:9][C:7]([N:1]1[CH2:6][CH2:5][N:4]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:16]=2[C:22]([F:23])([F:25])[F:24])[CH2:3][CH2:2]1)=[O:8])([CH3:13])([CH3:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
1.21 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C(F)(F)F
Name
tris(dibenzylidineacetone)dipalladium (0)
Quantity
45.8 mg
Type
reactant
Smiles
Name
Quantity
93.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
600 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a microwave vial
CUSTOM
Type
CUSTOM
Details
the reaction mixture was irradiated at 110° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction mixtures
WASH
Type
WASH
Details
washed with water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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